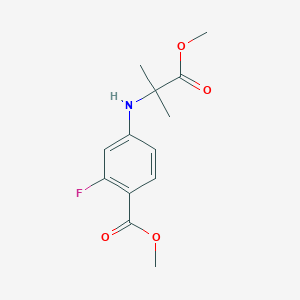
2,3,4-Trifluoro-5-nitrobenzaldehyde
Descripción general
Descripción
2,3,4-Trifluoro-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 2044773-58-0 . It has a molecular weight of 205.09 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4-trifluoro-5-nitrobenzaldehyde . The InChI code is 1S/C7H2F3NO3/c8-5-3 (2-12)1-4 (11 (13)14)6 (9)7 (5)10/h1-2H . The InChI key is XNGHOTIOBPMWOL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3,4-Trifluoro-5-nitrobenzaldehyde is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
2,3,4-Trifluoro-5-nitrobenzaldehyde is used in chemical synthesis . It’s a versatile reagent that can be used to synthesize a variety of other compounds. The trifluoro and nitro groups on the benzaldehyde ring can act as directing groups, influencing the course of reactions .
Material Science
In the field of material science, 2,3,4-Trifluoro-5-nitrobenzaldehyde can be used in the synthesis of materials with specific properties . For example, it can be used to synthesize polymers or other macromolecules with specific properties .
Biological Activities
Schiff bases, which can be synthesized from 2,3,4-Trifluoro-5-nitrobenzaldehyde, have been shown to exhibit a broad range of biological activities, including antifungal, antibacterial, anti-malarial, anti-proliferative, anti-inflammatory, antiviral, and antipyretic properties .
Antibacterial Activity
The Schiff bases of 2,3,4-Trifluoro-5-nitrobenzaldehyde and their metal complexes have shown significant antibacterial activity . They have been found to be effective against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria .
Antifungal Activity
In addition to their antibacterial properties, the Schiff bases of 2,3,4-Trifluoro-5-nitrobenzaldehyde also exhibit antifungal activity . This makes them potentially useful in the treatment of various fungal infections .
Coordination Chemistry
2,3,4-Trifluoro-5-nitrobenzaldehyde can also play an important role in coordination chemistry . Schiff bases easily form stable complexes with most transition metal ions, and many biologically important Schiff bases and their metal complexes have been reported in literature .
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO3/c8-5-3(2-12)1-4(11(13)14)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHOTIOBPMWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-5-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




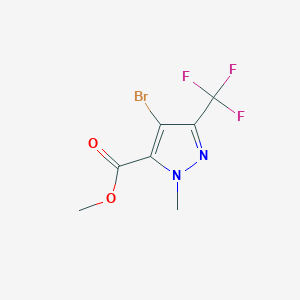

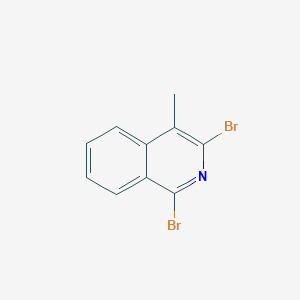
![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)

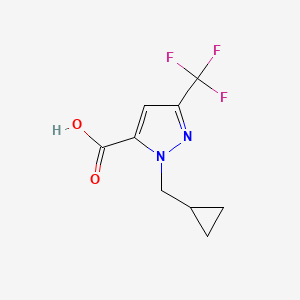

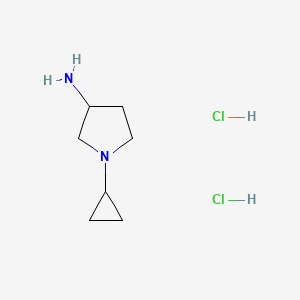
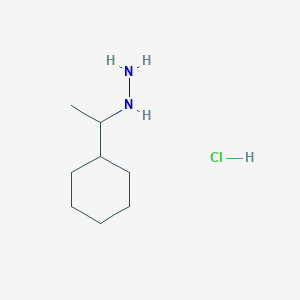


![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
